molecular formula C34H28NO6- B14116848 (4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate

Cat. No.: B14116848
M. Wt: 546.6 g/mol
InChI Key: YDZLVLICRXQATH-WJOKGBTCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate is a compound that belongs to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mildly basic conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.

Preparation Methods

The synthesis of (4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate typically involves the protection of the amino acid with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the corresponding azide, which is isolated as a crystalline solid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound is primarily used in peptide synthesis as a coupling agent. The Fmoc group provides stability and ease of removal, making it ideal for solid-phase peptide synthesis . Additionally, it finds applications in the synthesis of complex peptides and proteins, which are crucial in biological and medicinal research. The compound’s stability and reactivity make it valuable in the development of new pharmaceuticals and biotechnological applications.

Mechanism of Action

The mechanism of action of (4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino function. Upon completion of the peptide chain elongation, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions . This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides.

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amino acids such as:

These compounds share the Fmoc protective group but differ in their amino acid residues and additional protective groups. The uniqueness of (4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate lies in its specific structure, which provides distinct reactivity and stability properties, making it suitable for specific peptide synthesis applications.

Properties

Molecular Formula

C34H28NO6-

Molecular Weight

546.6 g/mol

IUPAC Name

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate

InChI

InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/p-1/t31-/m1/s1

InChI Key

YDZLVLICRXQATH-WJOKGBTCSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](CCC(=O)[O-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)[O-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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